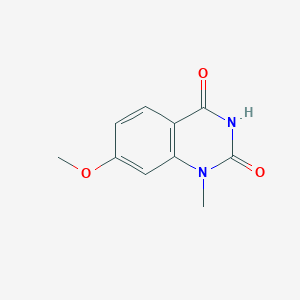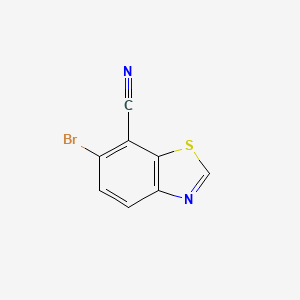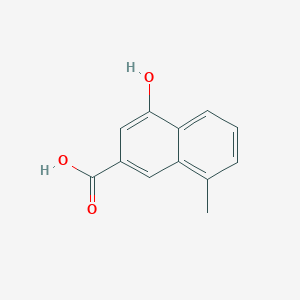![molecular formula C17H20N2O3 B13927947 tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate is a complex organic compound with a unique structure that combines a benzoxazole moiety with a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the formation of the dihydropyridine ring. The final step involves the esterification of the carboxylate group with 1,1-dimethylethyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate.
化学反应分析
Types of Reactions
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, while the dihydropyridine ring can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Penten-3-ol, 1-[2-(4-chlorophenyl)-4-benzoxazolyl]-4-[[(1,1-dimethylethyl)dimethylsilyl] oxy]-, (3S,4S)
Uniqueness
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate is unique due to its specific combination of a benzoxazole moiety and a dihydropyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
tert-butyl 6-(1,3-benzoxazol-4-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-10-5-4-8-13(19)12-7-6-9-14-15(12)18-11-21-14/h6-9,11H,4-5,10H2,1-3H3 |
InChI 键 |
WENRNIGEKONHNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC=C1C2=C3C(=CC=C2)OC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


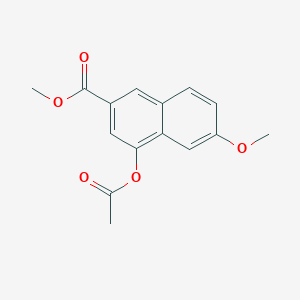
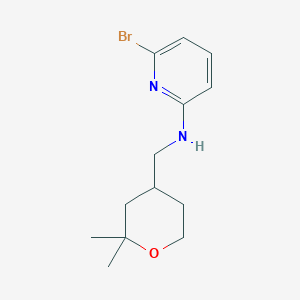
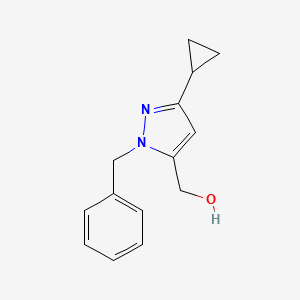
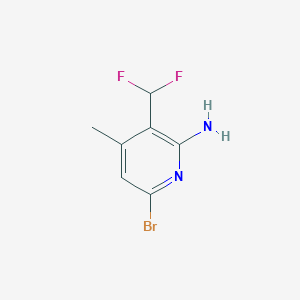
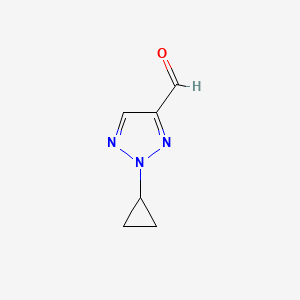
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
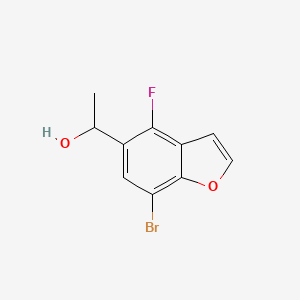
![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)

![2-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol](/img/structure/B13927905.png)
![3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B13927921.png)
